D-erythro-Methylphenidate Hydrochloride
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Overview
Description
D-erythro-Methylphenidate Hydrochloride: is a psychostimulant compound primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy. It is a derivative of methylphenidate, which is known for its efficacy in enhancing focus and reducing impulsivity and hyperactivity in individuals with ADHD .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Methylphenidate Hydrochloride involves several steps, starting from the basic raw materialsThe reaction conditions often involve the use of solvents like acetonitrile and reagents such as octanesulfonic acid sodium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: D-erythro-Methylphenidate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its pharmacological properties.
Reduction: This reaction can be used to modify the compound’s structure, potentially enhancing its efficacy or reducing side effects.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different pharmacological profiles
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction occurs efficiently .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield deoxygenated forms of the compound .
Scientific Research Applications
D-erythro-Methylphenidate Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of D-erythro-Methylphenidate Hydrochloride involves the inhibition of dopamine and norepinephrine reuptake. By blocking the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, enhancing neurotransmission and improving attention and focus. The molecular targets include the dopamine transporter (DAT) and the norepinephrine transporter (NET), which are critical for the compound’s therapeutic effects .
Comparison with Similar Compounds
D-threo-Methylphenidate: Another enantiomer of methylphenidate with similar pharmacological properties but different potency and duration of action.
Dexmethylphenidate: A more potent form of methylphenidate used in lower doses for similar therapeutic effects.
Ethylphenidate: A derivative with a slightly different chemical structure, affecting its pharmacokinetics and pharmacodynamics.
Uniqueness: D-erythro-Methylphenidate Hydrochloride is unique due to its specific enantiomeric form, which influences its binding affinity and selectivity for neurotransmitter transporters. This results in distinct pharmacological effects compared to other methylphenidate derivatives .
Properties
Molecular Formula |
C14H20ClNO2 |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
methyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13+;/m1./s1 |
InChI Key |
JUMYIBMBTDDLNG-KZCZEQIWSA-N |
Isomeric SMILES |
COC(=O)[C@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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